CA IX-IN-3

Description

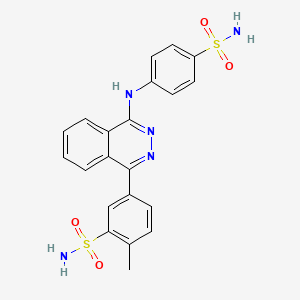

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-[4-(4-sulfamoylanilino)phthalazin-1-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O4S2/c1-13-6-7-14(12-19(13)32(23,29)30)20-17-4-2-3-5-18(17)21(26-25-20)24-15-8-10-16(11-9-15)31(22,27)28/h2-12H,1H3,(H,24,26)(H2,22,27,28)(H2,23,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXNXKGJSGMZXLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)S(=O)(=O)N)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CA IX-IN-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors, largely as a consequence of the hypoxic tumor microenvironment. Its role in regulating intra- and extracellular pH is crucial for cancer cell survival, proliferation, and metastasis, making it a compelling target for anticancer therapy. CA IX-IN-3, a potent and selective small-molecule inhibitor of CA IX, and its close analog SLC-0111, have demonstrated significant preclinical anti-tumor activity. This technical guide provides a comprehensive overview of the core mechanism of action of this class of inhibitors, with a focus on quantitative data, detailed experimental methodologies, and the intricate signaling pathways involved.

Introduction to Carbonic Anhydrase IX

Carbonic Anhydrase IX (CA IX) is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1] Unlike other CA isoforms, CA IX has an extracellular catalytic domain.[1] In the hypoxic and acidic tumor microenvironment, CA IX plays a pivotal role in maintaining a relatively alkaline intracellular pH (pHi) conducive to cancer cell survival and proliferation, while contributing to the acidification of the extracellular space, which promotes invasion and metastasis.[2][3] Expression of CA IX is primarily regulated by the hypoxia-inducible factor 1 (HIF-1).[4]

This compound and SLC-0111: Potent and Selective Inhibitors

This compound is a heterocyclic substituted benzenesulfonamide identified as a highly potent and selective inhibitor of CA IX.[5] SLC-0111, a structurally related ureido-substituted benzenesulfonamide, is the most extensively studied inhibitor in this class and has entered clinical trials.[6] Both compounds act as competitive inhibitors by binding to the zinc ion in the active site of CA IX, thereby blocking its catalytic activity.[1] Given their functional equivalence in targeting CA IX, this guide will primarily reference data generated for SLC-0111 as representative of this inhibitor class.

Quantitative Data: Inhibitory Potency and Cellular Effects

The following tables summarize the quantitative data for SLC-0111, demonstrating its potency and effects on various cancer cell lines.

Table 1: Inhibitory Activity of SLC-0111 against Carbonic Anhydrase Isoforms

| Carbonic Anhydrase Isoform | Inhibition Constant (Kᵢ) | IC₅₀ |

| CA IX | 45 nM[7] | 0.048 µg/mL[8] |

| CA XII | 4.5 nM[7] | 0.096 µg/mL[8] |

| CA I | Micromolar range (weak inhibitor)[7] | - |

| CA II | Micromolar range (weak inhibitor)[7] | - |

Table 2: Cytotoxicity of SLC-0111 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ | Reference |

| HT-29 | Colorectal Carcinoma | 13.53 µg/mL | [2] |

| MCF7 | Breast Cancer | 18.15 µg/mL | [2] |

| PC3 | Prostate Cancer | 8.71 µg/mL | [2] |

| A375-M6 | Melanoma | >100 µM (single agent) | [9] |

| HCT116 | Colorectal Cancer | >100 µM (single agent) | [9] |

| HUH6 | Hepatoblastoma | Dose-dependent decrease in viability | [10] |

| HB-295 | Hepatoblastoma | Significant decrease at 75-175 µM (normoxia), 100-175 µM (hypoxia) | [10] |

| D456 | Glioblastoma | Significant decrease in growth | [11] |

| 1016 | Glioblastoma | Significant decrease in growth | [11] |

Core Mechanism of Action: Disruption of pH Homeostasis and Downstream Signaling

The primary mechanism of action of this compound/SLC-0111 is the inhibition of CA IX's enzymatic activity. This leads to a cascade of events that are detrimental to cancer cells, particularly under hypoxic conditions.

Disruption of pH Regulation

By inhibiting the extracellular hydration of CO₂, SLC-0111 prevents the generation of bicarbonate ions that would otherwise be transported into the cell to neutralize intracellular acidosis.[2] This leads to a decrease in intracellular pH (pHi) and an increase in extracellular pH (pHe), effectively reversing the pH gradient typically maintained by cancer cells.[11] This disruption of pH homeostasis has several downstream consequences:

-

Induction of Apoptosis: Intracellular acidification can trigger the intrinsic apoptotic pathway.

-

Inhibition of Proliferation: A suboptimal pHi can arrest the cell cycle and inhibit cell proliferation.

-

Sensitization to Chemotherapy: Alterations in the tumor microenvironment's pH can enhance the efficacy of conventional chemotherapeutic agents.[9]

Modulation of Key Signaling Pathways

Inhibition of CA IX by SLC-0111 has been shown to impact critical signaling pathways involved in cancer cell growth, survival, and metastasis.

-

PI3K/Akt Pathway: The search results suggest a link between CA IX and the PI3K/Akt pathway. Hypoxia can activate Akt independently, and there is evidence that CA IX inhibition can modulate this pathway, although the precise mechanism remains to be fully elucidated.

-

MAPK/ERK Pathway: Studies have indicated that the combination of SLC-0111 and cisplatin can hamper the activation of the ERK pathway in head and neck squamous carcinoma cells.

The following diagrams illustrate the proposed signaling pathways and the points of intervention by this compound/SLC-0111.

Caption: Hypoxia-induced CA IX signaling and inhibition by this compound.

Caption: Downstream effects of CA IX inhibition by this compound/SLC-0111.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound/SLC-0111.

Carbonic Anhydrase Activity Assay (Stopped-Flow CO₂ Hydration)

This assay measures the catalytic activity of CA IX and its inhibition.

-

Principle: The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO₂. A stopped-flow spectrophotometer is used to rapidly mix the enzyme and a CO₂-saturated solution, and the accompanying pH drop is monitored using a pH indicator dye.

-

Reagents:

-

Assay Buffer: 20 mM Tris, 100 µM phenol red, pH 8.3.[12]

-

Enzyme Solution: Purified recombinant CA IX diluted in assay buffer.

-

Substrate: CO₂-saturated deionized water (prepared by bubbling CO₂ gas for at least 30 min at 0°C).[12]

-

Inhibitor: this compound/SLC-0111 dissolved in a suitable solvent (e.g., DMSO).

-

-

Procedure:

-

Equilibrate the reaction buffer and enzyme solution to 0°C.[12]

-

In a stopped-flow instrument, rapidly mix the enzyme solution (with or without inhibitor) with the CO₂-saturated water.

-

Monitor the change in absorbance of the pH indicator (phenol red) at 570 nm in real-time.[12]

-

The initial rate of the reaction is determined from the slope of the absorbance change over time.

-

Inhibitor potency (Kᵢ or IC₅₀) is calculated by measuring the reaction rates at various inhibitor concentrations.

-

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound/SLC-0111 on cancer cell viability.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Reagents:

-

Cell culture medium.

-

MTT solution (5 mg/mL in PBS).[13]

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

-

This compound/SLC-0111.

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) and allow them to adhere overnight.[14]

-

Treat the cells with various concentrations of this compound/SLC-0111 for a specified duration (e.g., 24, 48, or 72 hours).[9][10]

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[13]

-

Aspirate the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control.

-

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation status of CA IX and downstream signaling proteins.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.

-

Reagents:

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Primary antibodies (e.g., anti-CA IX, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

-

Procedure:

-

Treat cells with this compound/SLC-0111 for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Separate 20-40 µg of protein per lane by SDS-PAGE.[15]

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[16]

-

Incubate the membrane with the primary antibody (typically at a 1:1000 dilution) overnight at 4°C.[16]

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody (typically at a 1:2000 to 1:10000 dilution) for 1 hour at room temperature.[16]

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Clonogenic Assay

This assay assesses the long-term effect of this compound/SLC-0111 on the ability of single cells to form colonies.

-

Principle: Single cells are seeded at a low density and treated with the inhibitor. The number of colonies formed after a period of incubation reflects the cells' ability to proliferate and form a clone.

-

Procedure:

-

Treat cells with this compound/SLC-0111 for a defined period.

-

Harvest the cells and seed a low number of viable cells (e.g., 100-1000 cells) into 6-well plates.[17]

-

Incubate the plates for 1-3 weeks to allow for colony formation.[18]

-

Fix the colonies with methanol and stain with crystal violet (0.5% w/v).[18]

-

Count the colonies (typically defined as containing ≥50 cells).[18]

-

The surviving fraction is calculated relative to the untreated control.

-

Anoikis Assay

This assay evaluates the effect of this compound/SLC-0111 on the survival of cells after detachment from the extracellular matrix.

-

Principle: Anoikis is a form of programmed cell death induced by cell detachment. Resistance to anoikis is a hallmark of metastatic cancer cells. This assay measures cell viability under anchorage-independent conditions.

-

Procedure:

-

Coat a 96-well plate with a hydrogel or other non-adherent surface.

-

Seed cells in the coated plate in the presence or absence of this compound/SLC-0111.

-

Incubate for 24-72 hours.

-

Assess cell viability using a suitable method, such as the MTT assay or by staining with Calcein AM (for live cells) and Ethidium Homodimer-1 (for dead cells).

-

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound/SLC-0111 in a living organism.

-

Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with the inhibitor, and tumor growth is monitored over time.

-

Procedure:

-

Inject cancer cells (e.g., 1 x 10⁶ cells) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound/SLC-0111 (e.g., by oral gavage) at a predetermined dose and schedule.[11]

-

Measure tumor volume regularly (e.g., twice a week) using calipers (Volume = (length x width²)/2).[11]

-

At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry, Western blot).

-

Conclusion

This compound and its analog SLC-0111 are potent and selective inhibitors of Carbonic Anhydrase IX that exert their anti-tumor effects through a multi-faceted mechanism. By disrupting the critical pH-regulating function of CA IX, these inhibitors induce intracellular acidosis, leading to apoptosis and inhibition of proliferation. Furthermore, they modulate key signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, and can sensitize cancer cells to conventional chemotherapies. The comprehensive data and detailed protocols presented in this guide provide a solid foundation for researchers and drug development professionals working on the advancement of CA IX inhibitors as a promising therapeutic strategy for a range of solid tumors. Further investigation into the intricate details of the downstream signaling events will undoubtedly pave the way for more effective and targeted cancer therapies.

References

- 1. antibodies.cancer.gov [antibodies.cancer.gov]

- 2. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]

- 3. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hypoxia-induced Expression of Carbonic Anhydrase 9 Is Dependent on the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The clonogenic assay: robustness of plating efficiency-based analysis is strongly compromised by cellular cooperation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. texaschildrens.org [texaschildrens.org]

- 7. Role of hypoxia and EGF on expression, activity, localization and phosphorylation of carbonic anhydrase IX in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration [frontiersin.org]

- 11. Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. aacrjournals.org [aacrjournals.org]

- 14. researchgate.net [researchgate.net]

- 15. scbt.com [scbt.com]

- 16. CST | Cell Signaling Technology [cellsignal.com]

- 17. researchgate.net [researchgate.net]

- 18. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of CA IX-IN-3 in Tumor Hypoxia: A Technical Guide

Introduction

Solid tumors frequently outgrow their vascular supply, leading to regions of low oxygen tension, or hypoxia. This hypoxic microenvironment is a hallmark of aggressive cancers and is associated with therapeutic resistance, metastasis, and poor patient prognosis. Tumor cells adapt to these challenging conditions through a complex reprogramming of gene expression, primarily orchestrated by the Hypoxia-Inducible Factor 1 (HIF-1). One of the most prominent HIF-1 target genes in this adaptive response is CA9, which encodes Carbonic Anhydrase IX (CA IX).

CA IX is a transmembrane zinc metalloenzyme that plays a pivotal role in regulating pH homeostasis within the tumor microenvironment. Its expression is highly restricted in normal tissues but is markedly upregulated in a wide variety of solid tumors, making it an attractive therapeutic target. CA IX-IN-3, a potent and selective small molecule inhibitor also known as SLC-0111 and U-104, has emerged as a promising therapeutic agent for targeting hypoxic, CA IX-positive tumors. Preclinical studies have demonstrated its ability to inhibit tumor growth and metastasis, and it has advanced into clinical trials.

This technical guide provides an in-depth overview of the role of CA IX in tumor hypoxia and the mechanism and application of its inhibitor, this compound (SLC-0111), for researchers, scientists, and drug development professionals.

Core Concepts: The HIF-1α/CA IX Axis and pH Regulation

Under normoxic conditions, the HIF-1α subunit is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) tumor suppressor protein, subsequent ubiquitination, and rapid proteasomal degradation. Hypoxia inhibits the oxygen-dependent activity of PHDs, causing HIF-1α to stabilize. Stabilized HIF-1α translocates to the nucleus, dimerizes with the constitutive HIF-1β subunit, and binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, including CA9. This transcriptional activation leads to a dramatic increase in CA IX protein expression on the surface of tumor cells in hypoxic regions.

Once expressed, CA IX, with its extracellular-facing active site, catalyzes the reversible hydration of carbon dioxide (CO₂) into bicarbonate (HCO₃⁻) and protons (H⁺). This enzymatic activity is a critical component of a larger pH-regulating machinery that allows cancer cells to thrive in an environment stressed by the acidic byproducts of glycolytic metabolism (the Warburg effect). By rapidly converting metabolically generated CO₂ into protons and bicarbonate ions extracellularly, CA IX contributes to the acidification of the tumor microenvironment (low pHe). This acidic pHe facilitates invasion, metastasis, and immune evasion. Simultaneously, the generated bicarbonate can be transported back into the cell by various transporters, helping to neutralize intracellular protons and maintain a slightly alkaline intracellular pH (pHi), which is essential for cell survival, proliferation, and enzymatic functions.

The Inhibitor: this compound (SLC-0111)

SLC-0111 is a ureido-substituted benzenesulfonamide that acts as a potent inhibitor of carbonic anhydrase activity. It exhibits high selectivity for the tumor-associated transmembrane isoforms CA IX and CA XII over the ubiquitous cytosolic isoforms CA I and CA II, which is crucial for minimizing off-target effects. By binding to the zinc ion in the active site of CA IX, SLC-0111 blocks its catalytic function. This inhibition disrupts the pH-regulating machinery of hypoxic tumor cells, leading to an increase in extracellular pH and a decrease in intracellular pH. The consequences of this disruption include the attenuation of cell viability, proliferation, and migration, as well as sensitization of cancer cells to conventional chemotherapies and immunotherapies.

Chemical Properties of SLC-0111

-

IUPAC Name: 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea

-

Molecular Formula: C₁₃H₁₂FN₃O₃S

-

Molecular Weight: 309.32 g/mol

-

CAS Number: 178606-66-1

-

Synonyms: U-104, MST-104, NSC-213841

Data Presentation

Table 1: Inhibitor Potency (Kᵢ) of SLC-0111 against Human Carbonic Anhydrase Isoforms

| Isoform | Kᵢ (nM) | Function & Location | Reference |

| CA IX | 45.1 | Tumor-associated, pH regulation (transmembrane) | |

| CA XII | 4.5 | Tumor-associated, pH regulation (transmembrane) | |

| CA I | >10,000 | Cytosolic, various tissues | |

| CA II | >10,000 | Cytosolic, ubiquitous |

Table 2: Summary of In Vitro Efficacy of SLC-0111

| Cell Line | Cancer Type | Assay | Condition | Key Finding | Reference |

| FaDu | Head and Neck Squamous Carcinoma | Cell Viability | Hypoxia (1% O₂) | 26% viability reduction with 100 µM SLC-0111. | |

| SCC-011 | Head and Neck Squamous Carcinoma | Cell Viability | Hypoxia (1% O₂) | 15% viability reduction with 100 µM SLC-0111. | |

| FaDu | Head and Neck Squamous Carcinoma | Migration (Wound Healing) | Hypoxia (1% O₂) | 50% reduction in migration with 100 µM SLC-0111. | |

| SCC-011 | Head and Neck Squamous Carcinoma | Migration (Wound Healing) | Hypoxia (1% O₂) | 59% reduction in migration with 100 µM SLC-0111. | |

| HUH6 | Hepatoblastoma | Migration (Wound Healing) | Hypoxia | ~40% decrease in motility with 100 µM SLC-0111. | |

| HB-295 | Hepatoblastoma | Migration (Wound Healing) | Hypoxia | Significant decrease in motility with 100 µM SLC-0111. | |

| HT-29 | Colorectal Cancer | Cell Viability (MTT) | Not Specified | IC₅₀ = 13.53 µg/mL. | |

| MCF7 | Breast Cancer | Cell Viability (MTT) | Not Specified | IC₅₀ = 18.15 µg/mL. | |

| PC3 | Prostate Cancer | Cell Viability (MTT) | Not Specified | IC₅₀ = 8.71 µg/mL. | |

| D456 & 1016 | Glioblastoma | Cell Growth (Cell Titer-Glo) | Hypoxia (2% O₂) | Significant growth inhibition with 50 µM SLC-0111. | |

| B16F10 | Melanoma | Extracellular Acidification | Hypoxia (1% O₂) | Significant reduction in acidification with 100 µM SLC-0111. |

Table 3: Summary of In Vivo Efficacy and Dosing of SLC-0111

| Tumor Model | Cancer Type | Dosing | Key Finding | Reference |

| MDA-MB-231 Orthotopic | Triple Negative Breast Cancer | 25 - 100 mg/kg | Significantly inhibited primary tumor growth. | |

| 4T1 Experimental Metastasis | Breast Cancer | Not Specified | Inhibited formation of metastases. | |

| Glioblastoma Xenografts | Glioblastoma | Not specified | Combination with temozolomide significantly regressed tumors and extended survival. | |

| Human Patients | Advanced Solid Tumors | 500, 1000, 2000 mg/day | Safe and well-tolerated; Recommended Phase 2 Dose (RP2D) is 1000 mg/day. |

Table 4: Pharmacokinetic Parameters of SLC-0111 in Humans (Phase 1 Study, Single Dose)

| Dose Level | Mean Cₘₐₓ (ng/mL) | Mean AUC₀₋₂₄ (µg/mL·h) | Mean Tₘₐₓ (hours) | Reference |

| 500 mg | 4350 | 33 | 2.46 - 6.05 | |

| 1000 mg | 6220 | 70 | 2.46 - 6.05 | |

| 2000 mg | 5340 | 94 | 2.46 - 6.05 |

Experimental Protocols

Protocol 1: In Vitro Cell Growth Assay (Cell Titer-Glo®)

This protocol is adapted from a study on glioblastoma patient-derived xenograft cells.

-

Cell Plating: Plate cells at a density of 1,000-2,000 cells per well in black, clear-bottom 96-well plates. Allow cells to recover overnight.

-

Hypoxic Incubation: Place the plates in a hypoxic incubator (e.g., 2% O₂).

-

Treatment: On Day 1 and Day 3, treat cells with the desired concentrations of SLC-0111 (e.g., 50 µM) or vehicle control.

-

Lysis and Luminescence Reading: On Day 7, add Cell Titer-Glo® 2.0 reagent to each well at a 1:1 ratio with the culture medium.

-

Incubation: Incubate the plates for 10 minutes at room temperature to lyse the cells and stabilize the luminescent signal.

-

Measurement: Read the luminescence on a compatible spectrophotometer. The signal is proportional to the amount of ATP present, which is indicative of the number of metabolically active cells.

Protocol 2: Wound Healing (Scratch) Migration Assay

This protocol is based on a study of hepatoblastoma cell lines.

-

Cell Seeding: Seed cells in 6-well plates and grow them to confluence.

-

Wound Creation: Create a linear scratch in the confluent monolayer using a sterile 200 µL pipette tip.

-

Wash and Treat: Wash the wells with PBS to remove detached cells. Add fresh culture medium containing the desired concentration of SLC-0111 (e.g., 100 µM) or vehicle control.

-

Hypoxic Incubation: Place the plates in a hypoxic chamber for the duration of the experiment.

-

Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 20 hours) using an inverted microscope.

-

Analysis: Measure the width of the scratch at multiple points for each condition and time point. The percentage of wound closure is calculated to quantify cell migration.

Protocol 3: Immunohistochemistry (IHC) for CA IX Detection

This protocol is adapted from a study on hepatoblastoma specimens.

-

Sample Preparation: Use 5 µm sections of formalin-fixed, paraffin-embedded tumor tissue. Deparaffinize and rehydrate the sections.

-

Antigen Retrieval: Perform heat-induced epitope retrieval as required for the specific antibody.

-

Peroxidase Block: Treat sections with 3% H₂O₂ for 5 minutes to block endogenous peroxidase activity.

-

Blocking: Block non-specific binding sites using an appropriate blocking solution (e.g., cow colostrum diluted 1:2 in TBS with 0.05% Tween-20) for 30 minutes.

-

Primary Antibody Incubation: Incubate sections with a monoclonal anti-human CA IX antibody (e.g., M75) diluted 1:100 for 30 minutes.

-

Secondary Antibody & Detection: Use a polymer-HRP based detection kit. Incubate with the secondary antibody, followed by the polymer-HRP reagent.

-

Chromogen: Add a suitable chromogen (e.g., DAB) and incubate until the desired stain intensity develops.

-

Counterstain and Mounting: Counterstain with hematoxylin, dehydrate the sections, and mount with a permanent mounting medium.

-

Analysis: Evaluate the staining intensity and distribution of CA IX within the tumor tissue under a light microscope.

Protocol 4: Measurement of Extracellular Acidification Rate (Seahorse XF)

This protocol is based on a study of B16F10 melanoma cells.

-

Cell Seeding: Seed 5,000 cells per well in a Seahorse XFe96 assay plate and allow them to adhere.

-

Treatment and Incubation: Treat the cells with SLC-0111 (e.g., 100 µM) or vehicle and incubate under hypoxic (1% O₂) or normoxic (21% O₂) conditions for 72 hours.

-

Assay Preparation: Prior to the assay, wash the cells and replace the culture medium with a low-buffering capacity Seahorse XF base medium.

-

Glycolysis Stress Test: Load the Seahorse XF instrument's injection ports with glucose, oligomycin (an ATP synthase inhibitor), and 2-deoxyglucose (2-DG, a glycolysis inhibitor).

-

Measurement: Place the plate in the Seahorse XF Analyzer, which measures the extracellular acidification rate (ECAR) in real-time before and after the sequential injection of the compounds.

-

Data Analysis: Calculate key parameters of glycolytic function, such as glycolysis, glycolytic capacity, and glycolytic reserve, from the ECAR profile.

Visualizations

Figure 1: Signaling pathway of Hypoxia-Inducible Factor 1 (HIF-1) activation and subsequent transcriptional upregulation of Carbonic Anhydrase IX (CA IX).

Figure 2: Mechanism of CA IX in tumor pH regulation and its inhibition by SLC-0111.

A Technical Guide to Carbonic Anhydrase IX (CA IX) Inhibition and Intracellular pH Regulation in Cancer, Featuring the Potent Inhibitor CA IX-IN-3

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides an in-depth overview of Carbonic Anhydrase IX (CA IX) as a therapeutic target in cancer, focusing on its critical role in regulating intracellular pH (pHi) within the tumor microenvironment. We explore the mechanism of action of potent sulfonamide-based inhibitors, with a special highlight on CA IX-IN-3, a highly potent and selective agent. This document includes structured quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows to support research and development efforts in this field.

Introduction: CA IX as a Key Regulator of Tumor pH and a Therapeutic Target

Solid tumors are frequently characterized by regions of hypoxia (low oxygen), which triggers a cascade of adaptive responses to promote cancer cell survival and progression.[1] A key mediator of this response is the Hypoxia-Inducible Factor-1 (HIF-1), which upregulates a host of genes, including CA9, the gene encoding Carbonic Anhydrase IX.[2][3]

CA IX is a transmembrane zinc metalloenzyme that is highly overexpressed in a wide range of cancers, including renal, breast, lung, and cervical cancers, while its expression in normal tissues is very limited.[2][4] Its primary function is to catalyze the reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and protons (H⁺).[5] By positioning its active site extracellularly, CA IX contributes to the acidification of the tumor microenvironment while supplying bicarbonate ions for import into the cancer cell. This process helps maintain a relatively alkaline intracellular pH (pHi), which is permissive for proliferation and metabolic activity, while the acidic extracellular pH (pHe) promotes invasion, metastasis, and therapeutic resistance.[5][6]

Given its tumor-specific expression and crucial role in cancer cell survival, CA IX has emerged as a prime target for anticancer therapies.[4] Inhibition of CA IX disrupts this vital pH-regulating machinery, leading to intracellular acidification and subsequent reduction in tumor growth and metastasis.[2][5] A major class of CA IX inhibitors is the sulfonamides, which have been extensively developed for potency and selectivity. Among these, This compound (also known as Compound 27 from Gao et al., 2013) stands out as a particularly potent and selective inhibitor, making it a valuable tool for research and a promising scaffold for drug development.[1]

Mechanism of Action: CA IX-Mediated pH Regulation and Its Inhibition

Cancer cells, particularly under hypoxic conditions, exhibit a high rate of glycolysis, leading to the production of acidic metabolites like lactic acid. To survive, they must efficiently extrude these protons to maintain a viable intracellular pH (pHi > 7.2). CA IX is a pivotal component of this pH-regulating machinery.

CA IX Function:

-

CO₂ Hydration: CO₂, a product of metabolism, diffuses out of the cell.

-

Extracellular Catalysis: The extracellular catalytic domain of CA IX rapidly hydrates this CO₂ into bicarbonate (HCO₃⁻) and protons (H⁺).[5]

-

pH Gradient Formation: The generated protons contribute to the acidification of the extracellular space (pHe < 7.0).

-

Bicarbonate Import: The bicarbonate ions are transported into the cell by various bicarbonate transporters (e.g., NBCs).

-

Intracellular Buffering: Once inside, the bicarbonate acts as a buffer, neutralizing intracellular protons and maintaining an alkaline pHi conducive to cell survival and proliferation.

Inhibition by Sulfonamides (e.g., this compound): Sulfonamide-based inhibitors are "zinc-binders." Their primary mechanism involves the sulfonamide moiety (—SO₂NH₂) coordinating directly to the Zn²⁺ ion at the core of the CA IX active site. This binding event displaces the zinc-bound water molecule that is essential for the catalytic hydration of CO₂. By blocking the active site, these inhibitors prevent the enzyme from performing its function, leading to:

-

A decrease in the production of extracellular protons and bicarbonate.

-

A subsequent reduction in bicarbonate import, leading to insufficient buffering of intracellular acid.

-

A drop in intracellular pH (intracellular acidification), which can trigger apoptosis and inhibit cell proliferation.

Quantitative Data on CA IX Inhibitors

The development of CA IX inhibitors has focused on achieving high potency (low IC₅₀ or Kᵢ values) and high selectivity for CA IX over other ubiquitously expressed CA isoforms (like CA I and CA II) to minimize off-target effects.

Table 1: Inhibition Constants of Selected CA IX Inhibitors

| Inhibitor | Target | IC₅₀ (nM) | Kᵢ (nM) | Selectivity Profile | Reference |

| This compound | hCA IX | 0.48 | N/A | Selective | [1] |

| U-104 (SLC-0111) | hCA IX | N/A | 45.1 | Selective over CA I/II | |

| hCA XII | N/A | 4.5 | |||

| Acetazolamide | hCA IX | 30 | 25 | Non-selective | |

| hCA II | 12 | 12 | |||

| Compound 1f | hCA IX | 340 | N/A | 22-fold selective over CA II | |

| Compound 10a | hCA IX | 11 | N/A | >3000-fold selective over CA I | |

| hCA II | N/A | 1955 | >1900-fold selective over CA II |

N/A: Not available in the cited sources.

Table 2: Effect of CA IX Expression and Inhibition on Intracellular (pHi) and Extracellular (pHe) pH

| Cell Line / Model | Condition | Effect on pHi | Effect on pHe | Reference |

| HCT116 Spheroids | CA IX Expression | Increased (less acidic core) | Decreased (more acidic) | |

| HeLa Cells | CAIX Inhibition (Compound E) | Decreased (acidification) | N/A | |

| AT-1 Prostate Cells | CAIX Inhibition (U104) under hypoxia | Decreased by ~0.21 pH units | N/A |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for understanding the role of CA IX and the development of its inhibitors. The following diagrams are rendered using the Graphviz DOT language.

Hypoxia-Induced Expression of Carbonic Anhydrase IX

References

- 1. Probing the Surface of Human Carbonic Anhydrase for Clues towards the Design of Isoform Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. WO2023209090A1 - Composés hétéroaromatiques bicycliques et leur application dans le traitement du cancer - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

Unraveling the Selectivity of CA IX-IN-3 for Carbonic Anhydrase Isoforms: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the selective inhibition of carbonic anhydrase (CA) isoforms by the inhibitor CA IX-IN-3, widely known in scientific literature as SLC-0111. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting tumor-associated CA isoforms.

Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is highly expressed in many solid tumors and is a key regulator of tumor pH, contributing to cancer cell survival, proliferation, and metastasis.[1][2] Its restricted expression in normal tissues makes it an attractive target for anticancer therapies.[2] SLC-0111 is a first-in-class, potent, and selective inhibitor of CA IX that has undergone clinical investigation.[1][2]

Executive Summary

SLC-0111 demonstrates significant selectivity for the tumor-associated transmembrane isoforms CA IX and CA XII over the cytosolic, ubiquitously expressed isoforms CA I and CA II. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic index of the compound. This guide details the quantitative inhibitory activity of SLC-0111 against various CA isoforms, the experimental methodology used to determine this activity, and the key signaling pathways involved in its mechanism of action.

Data Presentation: Quantitative Inhibition of Carbonic Anhydrase Isoforms by SLC-0111

The inhibitory activity of SLC-0111 against various human carbonic anhydrase (hCA) isoforms is summarized below. The data, presented as inhibition constants (Kᵢ), were determined using a stopped-flow CO₂ hydrase assay. Lower Kᵢ values indicate greater potency.

| Isoform | Kᵢ (nM) | Selectivity Index (Kᵢ hCA I / Kᵢ hCA IX) | Selectivity Index (Kᵢ hCA II / Kᵢ hCA IX) | Reference |

| hCA I | 5080 | - | - | [1] |

| hCA II | 900 | - | - | [1] |

| hCA IX | 45 | 112.9 | 20.0 | [1][3] |

| hCA XII | 5.7 | - | - | [1] |

Note: Some sources also report IC₅₀ values. For instance, SLC-0111 has an IC₅₀ of 45 nM for hCA IX and 4.5 nM for hCA XII.[3] It displays >20-fold and >100-fold selectivity over hCA II and hCA I, respectively.[3]

Experimental Protocols: Stopped-Flow CO₂ Hydrase Assay

The determination of inhibition constants (Kᵢ) for SLC-0111 against various carbonic anhydrase isoforms is typically performed using a stopped-flow spectrophotometric assay that measures the enzyme-catalyzed hydration of CO₂.[1][4]

Principle

This method monitors the change in pH resulting from the hydration of CO₂ to bicarbonate and a proton, catalyzed by carbonic anhydrase. The rate of this reaction is followed by observing the color change of a pH indicator. The initial velocity of the reaction is measured at various inhibitor concentrations to determine the IC₅₀, from which the Kᵢ can be calculated using the Cheng-Prusoff equation.

Materials and Reagents

-

Purified recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

-

SLC-0111 (or other test inhibitors)

-

CO₂-saturated water

-

Buffer solution (e.g., Tris-HCl, HEPES) at a specific pH (e.g., 7.4)

-

pH indicator (e.g., phenol red, p-nitrophenol)

-

Stopped-flow spectrophotometer

Procedure

-

Preparation of Solutions:

-

Prepare a stock solution of the CA enzyme in the chosen buffer. The final enzyme concentration in the assay typically ranges from 3.5 to 14 nM.[4]

-

Prepare a series of dilutions of SLC-0111 in a suitable solvent (e.g., DMSO) and then in the assay buffer.

-

Prepare a CO₂-saturated solution by bubbling CO₂ gas through chilled, deionized water.

-

Prepare the assay buffer containing the pH indicator.

-

-

Enzyme-Inhibitor Pre-incubation:

-

Incubate the CA enzyme with various concentrations of SLC-0111 (or vehicle control) for a defined period to allow for inhibitor binding.

-

-

Reaction Initiation and Measurement:

-

Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated solution in the stopped-flow instrument.

-

Monitor the change in absorbance of the pH indicator at its λₘₐₓ over a short period (milliseconds to seconds).

-

-

Data Analysis:

-

Determine the initial velocity (rate of change in absorbance) of the catalyzed reaction for each inhibitor concentration.

-

Plot the initial velocity against the inhibitor concentration and fit the data to a suitable inhibition model to determine the IC₅₀ value.

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate (CO₂) concentration and Kₘ is the Michaelis-Menten constant of the enzyme for the substrate.

-

Mandatory Visualization

Signaling Pathway: Hypoxia-Induced CA IX Expression and Action

Under hypoxic conditions, the transcription factor HIF-1α (Hypoxia-Inducible Factor 1α) is stabilized and translocates to the nucleus, where it induces the expression of target genes, including CA9.[5] CA IX then localizes to the cell membrane and, in cooperation with ion transporters, regulates intra- and extracellular pH to promote cell survival and proliferation.[5]

Caption: Hypoxia-induced expression and function of Carbonic Anhydrase IX.

Experimental Workflow: Determination of CA Inhibition Constant

The workflow for determining the inhibition constant of a compound against a carbonic anhydrase isoform involves a series of steps from solution preparation to data analysis.

Caption: Workflow for determining carbonic anhydrase inhibition constants.

Logical Relationship: Mechanism of Action of SLC-0111

SLC-0111, by selectively inhibiting CA IX, disrupts the pH regulation in the tumor microenvironment. This leads to increased intracellular acidosis and decreased extracellular acidosis, ultimately resulting in reduced tumor cell growth and survival.

Caption: Mechanism of action of the CA IX inhibitor SLC-0111.

References

- 1. Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Signalchem LifeScience [signalchemlifesciences.com]

- 3. SLC-0111 (U-104) | CA IX/CA XII inhibitor | Probechem Biochemicals [probechem.com]

- 4. Response to Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Pharmacokinetics of CA IX Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors and is a key factor in tumor adaptation to hypoxic and acidic microenvironments. Its role in promoting tumor growth, survival, and metastasis makes it a compelling target for anticancer therapies. CA IX-IN-3 (also known as Compound 27) has been identified as a highly potent and selective inhibitor of CA IX, with an impressive IC50 of 0.48 nM. While this demonstrates significant promise in terms of target engagement, a thorough understanding of a compound's pharmacokinetic profile—its absorption, distribution, metabolism, and excretion (ADME)—is critical for its development as a therapeutic agent.

This technical guide addresses the pharmacokinetics of CA IX inhibitors, with a focus on the class of compounds to which this compound belongs. Due to a lack of publicly available experimental pharmacokinetic data for this compound, this document will provide a broader overview of the key considerations and methodologies for evaluating the ADME properties of small molecule CA IX inhibitors, particularly those based on the benzenesulfonamide scaffold.

Predicted Pharmacokinetic Properties of this compound

While experimental data is not available, computational (in silico) studies have been conducted to predict the pharmacokinetic properties of a series of triazole benzene sulfonamide derivatives, including Compound 27 (this compound). These predictions offer initial insights but require experimental validation.

One such study utilized the pkCSM server for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. The analysis of Compound 27 and related compounds suggested that none of the selected compounds were predicted to have high Caco-2 permeability[1]. Caco-2 permeability is an in vitro model for predicting human intestinal absorption.

Table 1: Predicted ADMET Properties of this compound (Compound 27) and Related Compounds

| Parameter | Predicted Value/Classification | Implication |

|---|---|---|

| Absorption | ||

| Caco-2 Permeability | Low | May indicate poor oral absorption. |

| Intestinal Absorption (Human) | Data not available in searches | A key parameter for oral bioavailability. |

| Distribution | ||

| Volume of Distribution (VDss) | Data not available in searches | Indicates the extent of drug distribution in body tissues. |

| Blood-Brain Barrier (BBB) Permeability | Data not available in searches | Important for CNS-targeting or avoiding CNS side effects. |

| Metabolism | ||

| CYP450 Inhibition | Data not available in searches | Potential for drug-drug interactions. |

| Excretion | ||

| Total Clearance | Data not available in searches | Rate of drug removal from the body. |

| Toxicity |

| AMES Toxicity | Data not available in searches | Indicates mutagenic potential. |

Note: The data in this table is based on in silico predictions from one study and should be interpreted with caution. Experimental validation is necessary.

Experimental Protocols for Pharmacokinetic Profiling of CA IX Inhibitors

The following are detailed methodologies for key experiments that would be conducted to determine the pharmacokinetic profile of a novel CA IX inhibitor like this compound.

In Vitro Assays

-

Metabolic Stability Assessment:

-

Objective: To determine the rate of metabolism of the compound in liver microsomes or hepatocytes.

-

Methodology:

-

Incubate the test compound (e.g., 1 µM) with liver microsomes (from human, rat, mouse) or cryopreserved hepatocytes in the presence of NADPH (for microsomes) at 37°C.

-

Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quench the reaction with a cold organic solvent (e.g., acetonitrile).

-

Analyze the remaining parent compound concentration using LC-MS/MS.

-

Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

-

-

-

Plasma Protein Binding Assay:

-

Objective: To determine the extent to which the compound binds to plasma proteins.

-

Methodology:

-

Use equilibrium dialysis, ultrafiltration, or ultracentrifugation methods.

-

For equilibrium dialysis, place plasma containing the test compound on one side of a semi-permeable membrane and buffer on the other side.

-

Incubate until equilibrium is reached.

-

Measure the concentration of the compound in both compartments to determine the fraction unbound (fu).

-

-

-

CYP450 Inhibition Assay:

-

Objective: To assess the potential for the compound to inhibit major cytochrome P450 enzymes.

-

Methodology:

-

Incubate the test compound at various concentrations with human liver microsomes and a specific CYP450 probe substrate.

-

Measure the formation of the probe substrate's metabolite.

-

Determine the IC50 value for the inhibition of each CYP isoform.

-

-

In Vivo Studies

-

Pharmacokinetic Study in Rodents:

-

Objective: To determine the pharmacokinetic profile after intravenous (IV) and oral (PO) administration.

-

Methodology:

-

Administer the compound to a cohort of rodents (e.g., Sprague-Dawley rats) via IV bolus and oral gavage.

-

Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

-

Process blood to obtain plasma and analyze the drug concentration using a validated LC-MS/MS method.

-

Calculate pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F) using software like WinNonlin.

-

-

Signaling Pathways and Experimental Workflows

CA IX-Mediated pH Regulation in Tumors

Carbonic anhydrase IX plays a crucial role in regulating the pH of the tumor microenvironment. Under hypoxic conditions, tumor cells switch to glycolytic metabolism, leading to the production of acidic byproducts. CA IX, with its extracellular catalytic domain, converts CO2 and water into protons and bicarbonate ions. The protons contribute to extracellular acidosis, which promotes tumor invasion and metastasis, while the bicarbonate ions are transported into the cell to maintain a more alkaline intracellular pH, which is favorable for cell survival and proliferation.

Caption: CA IX-mediated regulation of tumor pH.

General Workflow for In Vivo Pharmacokinetic Study

The following diagram illustrates a typical workflow for conducting an in vivo pharmacokinetic study of a novel compound.

Caption: Workflow for an in vivo pharmacokinetic study.

Conclusion

While this compound is a potent and selective inhibitor of Carbonic Anhydrase IX, a comprehensive understanding of its pharmacokinetic properties is essential for its advancement as a clinical candidate. The absence of publicly available experimental ADME data for this specific compound underscores the need for rigorous preclinical evaluation. The experimental protocols and general principles outlined in this guide provide a framework for the pharmacokinetic characterization of novel CA IX inhibitors. Future in vitro and in vivo studies are necessary to determine if the promising in vitro potency of this compound translates into a viable therapeutic agent with a favorable safety and efficacy profile in preclinical models.

References

An In-Depth Technical Guide to CA IX-IN-3: A Potent Inhibitor of Carbonic Anhydrase IX and its Implications for the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is highly expressed in a variety of solid tumors and plays a crucial role in the adaptation of cancer cells to the hypoxic and acidic tumor microenvironment. Its activity contributes to pH regulation, promoting cancer cell survival, proliferation, and metastasis. Consequently, CA IX has emerged as a promising therapeutic target in oncology. This technical guide provides a comprehensive overview of CA IX-IN-3, a potent and selective small-molecule inhibitor of CA IX. We will delve into its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its synthesis and evaluation, and its interaction with the tumor microenvironment. This document is intended to serve as a valuable resource for researchers and drug development professionals working on the development of novel anticancer therapies targeting tumor metabolism and the tumor microenvironment.

Introduction to Carbonic Anhydrase IX and the Tumor Microenvironment

Solid tumors are characterized by a unique and hostile microenvironment, primarily driven by rapid cell proliferation that outpaces the development of an adequate blood supply. This leads to regions of low oxygen, or hypoxia. In response to hypoxia, cancer cells upregulate the expression of Hypoxia-Inducible Factor 1α (HIF-1α), a transcription factor that orchestrates a shift in cellular metabolism towards glycolysis, even in the presence of oxygen (the Warburg effect). This metabolic reprogramming results in the increased production of lactic acid, leading to an acidic extracellular environment.

Carbonic Anhydrase IX (CA IX) is a key player in the adaptation of cancer cells to this acidic and hypoxic milieu. As a transmembrane protein with an extracellular catalytic domain, CA IX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons[1][2]. This enzymatic activity is pivotal for maintaining a relatively alkaline intracellular pH (pHi), which is favorable for cell survival and proliferation, while contributing to the acidification of the extracellular space (pHe). The acidic pHe, in turn, promotes tumor invasion, metastasis, and resistance to conventional therapies[1][2]. The restricted expression of CA IX in normal tissues, with high expression in numerous cancers, makes it an attractive target for selective cancer therapy[1].

This compound: A Potent and Selective Inhibitor

This compound, also identified as Compound 27 in the scientific literature, is a potent and selective inhibitor of carbonic anhydrase IX. It belongs to the class of heterocyclic substituted benzenesulfonamides.

Mechanism of Action

This compound exerts its inhibitory effect by targeting the catalytic activity of CA IX. The sulfonamide moiety of this compound is believed to coordinate with the zinc ion in the active site of the enzyme, thereby blocking its ability to hydrate carbon dioxide. By inhibiting CA IX, this compound disrupts the pH-regulating machinery of cancer cells. This leads to an increase in intracellular acidity and a decrease in extracellular acidity, creating an unfavorable environment for tumor cell survival and proliferation.

Quantitative Data

The following tables summarize the in vitro inhibitory activity of this compound and its selectivity against other carbonic anhydrase isoforms.

| Compound | Target | IC50 (nM) | Reference |

| This compound | CA IX | 0.48 | [3][4] |

| Compound | CA I (IC50, nM) | CA II (IC50, nM) | CA IX (IC50, nM) | CA XII (IC50, nM) | Selectivity (CA I/CA IX) | Selectivity (CA II/CA IX) | Selectivity (CA XII/CA IX) |

| This compound | >10000 | 156 | 0.48 | 4.3 | >20833 | 325 | 8.96 |

| Acetazolamide | 250 | 12 | 25 | 5.7 | 10 | 0.48 | 0.23 |

Data for the table above is derived from the primary literature describing this compound (Compound 27).

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the in vitro assessment of its inhibitory activity.

Synthesis of this compound

The synthesis of this compound (4-({[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]amino}carbonyl)benzenesulfonamide) is a multi-step process. A generalized synthetic scheme is presented below, based on common methods for synthesizing similar heterocyclic sulfonamides.

Detailed Protocol:

-

Synthesis of 5-(1H-indol-3-yl)-1,3,4-oxadiazole-2-thiol (Intermediate A): A mixture of indole-3-carbohydrazide, potassium hydroxide, and carbon disulfide in ethanol is refluxed. After cooling, the reaction mixture is acidified to precipitate the product, which is then filtered, washed, and dried.

-

Synthesis of 2-amino-5-(1H-indol-3-yl)-1,3,4-oxadiazole (Intermediate B): Intermediate A is refluxed with hydrazine hydrate. Upon completion of the reaction, the mixture is cooled, and the product is collected by filtration, washed, and dried.

-

Synthesis of this compound: Intermediate B is dissolved in a suitable solvent such as pyridine and cooled in an ice bath. 4-Sulfamoylbenzoyl chloride is added portion-wise, and the reaction mixture is stirred at room temperature. The final product is isolated by precipitation, filtration, and purification, typically by recrystallization or column chromatography.

Note: This is a representative protocol. For precise details of reagents, reaction times, temperatures, and purification methods, it is imperative to consult the primary publication by Gao R, et al. (2013).

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of this compound against various carbonic anhydrase isoforms is determined using a stopped-flow CO2 hydration assay.

Principle: This method measures the enzyme-catalyzed hydration of CO2 to bicarbonate and protons, which leads to a change in pH. The rate of this pH change is monitored using a pH indicator, and the inhibitory effect of a compound is determined by the reduction in this rate.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols: Utilizing CA IX-IN-3 (SLC-0111) in Combination with Chemotherapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is highly overexpressed in many types of solid tumors and is largely absent in normal tissues.[1][2] Its expression is primarily induced by hypoxia, a common feature of the tumor microenvironment, through the activation of the hypoxia-inducible factor-1α (HIF-1α) pathway.[3][4] CA IX plays a crucial role in maintaining intracellular pH (pHi) in cancer cells by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons.[1][5] This enzymatic activity helps tumor cells to adapt to the acidic conditions created by their high metabolic rate, thereby promoting their survival, proliferation, and invasion.[3][6] The resulting acidic extracellular environment can also contribute to resistance to conventional chemotherapies.[4][7]

CA IX-IN-3 and its clinically evaluated derivative, SLC-0111, are potent and selective small-molecule inhibitors of CA IX.[8][9] By inhibiting CA IX activity, these compounds disrupt pH regulation in tumor cells, leading to intracellular acidification and subsequent apoptosis.[10] Furthermore, targeting CA IX can sensitize cancer cells to the cytotoxic effects of various chemotherapeutic agents, making combination therapy a promising strategy to overcome drug resistance and enhance treatment efficacy.[4][8]

These application notes provide a comprehensive overview of the preclinical data and detailed protocols for using this compound (SLC-0111) in combination with standard chemotherapy agents.

Data Presentation

The following tables summarize the synergistic or sensitizing effects of SLC-0111 in combination with various chemotherapeutic agents in different cancer cell lines, as reported in preclinical studies.

| Cell Line | Cancer Type | Chemotherapy Agent | SLC-0111 Concentration | Chemotherapy Concentration | Observed Synergistic/Sensitizing Effect | Reference |

| MCF7 | Breast Cancer | Doxorubicin | 100 µM | 90 nM | Significant increase in late apoptosis and overall cell death compared to either agent alone.[1][8] | [1][8] |

| HCT116 | Colorectal Cancer | 5-Fluorouracil | 100 µM | 100 µM | Increased cytostatic activity and reduced colony size, indicating a potentiation of the anti-proliferative effect.[1][3] | [1][3] |

| A375-M6 | Melanoma | Temozolomide | 100 µM | 170 µM | Significant increase in late apoptosis and necrosis, and a further decrease in colony formation compared to temozolomide alone.[8] | [8] |

| FaDu, SCC-011 | Head and Neck Squamous Cell Carcinoma | Cisplatin | 100 µM | 1 µM | Sensitized HNSCC cells to cisplatin, leading to reduced proliferation, migration, and invasion.[11] | [11] |

| D456, 1016 (Patient-Derived Xenograft Cells) | Glioblastoma | Temozolomide | Not specified | Not specified | Reduced cell growth more effectively than either drug alone.[12] | [12] |

| In Vivo Model | Cancer Type | Chemotherapy Agent | SLC-0111 Dosing | Chemotherapy Dosing | Observed In Vivo Effect | Reference |

| Glioblastoma Patient-Derived Xenograft | Glioblastoma | Temozolomide | Not specified | Not specified | Significantly delayed tumor growth compared to temozolomide or SLC-0111 alone.[12] | [12] |

| HNSCC Xenografts | Head and Neck Squamous Cell Carcinoma | Cisplatin | 100 mg/kg (oral gavage) | 3 mg/kg (i.p. injection) | Inhibition of tumor growth and reduction of metastatic spread to a greater extent than single agents.[11] | [11] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involved in CA IX expression and the general workflows for in vitro and in vivo combination studies.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound (SLC-0111) and a chemotherapeutic agent, alone and in combination, on the metabolic activity and viability of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well microplates

-

This compound (SLC-0111)

-

Chemotherapeutic agent

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Prepare serial dilutions of SLC-0111 and the chemotherapeutic agent in culture medium.

-

After 24 hours, remove the medium and add 100 µL of medium containing the drugs, alone or in combination, at various concentrations. Include wells with vehicle control (e.g., DMSO).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) for each agent alone and in combination using appropriate software (e.g., GraphPad Prism). Synergy can be assessed using methods like the Chou-Talalay combination index.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis and necrosis in cancer cells following treatment with this compound (SLC-0111) and a chemotherapeutic agent.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound (SLC-0111)

-

Chemotherapeutic agent

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with SLC-0111, the chemotherapeutic agent, or the combination for the desired time (e.g., 24, 48, or 72 hours). Include a vehicle-treated control.

-

Harvest the cells by trypsinization, collecting both adherent and floating cells.

-

Wash the cells with cold PBS and resuspend them in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Colony Formation Assay

Objective: To assess the long-term effect of this compound (SLC-0111) and a chemotherapeutic agent on the clonogenic survival of cancer cells.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound (SLC-0111)

-

Chemotherapeutic agent

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach.

-

Treat the cells with SLC-0111, the chemotherapeutic agent, or the combination at various concentrations.

-

Incubate the plates for 10-14 days, allowing colonies to form.

-

Wash the colonies with PBS, fix them with methanol for 15 minutes, and then stain with crystal violet solution for 20 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of >50 cells) in each well.

-

Calculate the plating efficiency and surviving fraction for each treatment group.

In Vivo Xenograft Tumor Model

Objective: To evaluate the in vivo efficacy of this compound (SLC-0111) in combination with a chemotherapeutic agent on tumor growth in a mouse model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line of interest

-

Matrigel (optional)

-

This compound (SLC-0111) formulated for in vivo administration

-

Chemotherapeutic agent formulated for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject cancer cells (e.g., 1-5 x 10⁶ cells in PBS or mixed with Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor formation.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, SLC-0111 alone, chemotherapy alone, combination).

-

Administer the treatments according to a predetermined schedule (e.g., daily oral gavage for SLC-0111 and weekly intraperitoneal injection for chemotherapy).

-

Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry, Western blotting).

Conclusion

The combination of the carbonic anhydrase IX inhibitor this compound (SLC-0111) with conventional chemotherapy presents a promising therapeutic strategy for a variety of solid tumors. The preclinical data strongly suggest that inhibiting CA IX can overcome hypoxia-induced chemoresistance and enhance the efficacy of standard cytotoxic agents. The protocols provided herein offer a framework for researchers to further investigate and validate the potential of this combination therapy in their own experimental models. Careful optimization of drug concentrations and treatment schedules will be crucial for translating these promising preclinical findings into effective clinical applications.

References

- 1. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EXTH-44. ADDITION OF THE CARBONIC ANHYDRASE IX INHIBITOR SLC-0111 TO TEMOZOLOMIDE EXTENDS SURVIVAL OF MICE BEARING ORTHOTOPIC GLIOBLASTOMAS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. Inhibition of carbonic anhydrases IX/XII by SLC-0111 boosts cisplatin effects in hampering head and neck squamous carcinoma cell growth and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. google.com [google.com]

- 9. Mitigating the resistance of MCF-7 cancer cells to Doxorubicin under hypoxic conditions with novel coumarin based carbonic anhydrase IX and XII inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of carbonic anhydrases IX/XII by SLC-0111 boosts cisplatin effects in hampering head and neck squamous carcinoma cell growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. JCI Insight - Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo [insight.jci.org]

- 12. Research Portal [iro.uiowa.edu]

Application Notes and Protocols for Carbonic Anhydrase IX (CA IX) Inhibition in Breast Cancer Cell Lines

Disclaimer: Extensive searches of scientific literature and public databases did not yield specific information for a compound designated "CA IX-IN-3." The following application notes and protocols are based on the established roles of Carbonic Anhydrase IX (CA IX) in breast cancer and data from studies on various well-characterized CA IX inhibitors. These guidelines are intended for researchers, scientists, and drug development professionals and should be adapted for the specific inhibitor under investigation.

Introduction: Carbonic Anhydrase IX as a Target in Breast Cancer

Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is overexpressed in a variety of solid tumors, including breast cancer.[1][2][3] Its expression is strongly induced by hypoxia, a common feature of the tumor microenvironment, through the action of Hypoxia-Inducible Factor-1α (HIF-1α).[4][5] CA IX plays a crucial role in regulating intra- and extracellular pH by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons.[6][7] This enzymatic activity helps cancer cells to survive in the acidic and hypoxic tumor microenvironment, promoting tumor progression, invasion, and metastasis.[6][8]

In breast cancer, high CA IX expression is often associated with more aggressive tumor phenotypes, such as triple-negative breast cancer (TNBC), and is linked to a poorer prognosis.[2][3][5] The enzyme's role in facilitating cell migration and invasion, as well as its involvement in the maintenance of cancer stem cell populations, makes it an attractive therapeutic target.[6] Inhibition of CA IX can lead to a decrease in tumor cell proliferation, invasion, and metastasis, highlighting the potential of CA IX inhibitors as anti-cancer agents.[2][6]

Quantitative Data on Representative CA IX Inhibitors

The following tables summarize the in vitro efficacy of several representative CA IX inhibitors against various breast cancer cell lines.

Table 1: Anti-proliferative Activity of Representative CA IX Inhibitors in Breast Cancer Cell Lines

| Compound | Cell Line | Condition | IC50 (µM) | Reference |

| BSM-0004 | MCF-7 | Normoxia | 35.03 | [9] |

| BSM-0004 | MCF-7 | Hypoxia | 30.65 | [9] |

| CAI3 | MCF-7 | Not Specified | 5-10 | [10] |

| FC9396A | MDA-MB-231 | Normoxia | ~50 | [6] |

| FC9398A | MDA-MB-231 | Hypoxia | ~25 | [6] |

| SLC-0111 | MDA-MB-231 | Hypoxia + CM-MSCs | >100 (for cytotoxicity) | [11] |

Note: IC50 values can vary depending on the assay conditions and duration of treatment. CM-MSCs refers to conditioned media from mesenchymal stem cells.

Table 2: Enzymatic Inhibition Constants (Ki) of Representative Inhibitors against Carbonic Anhydrase Isoforms

| Compound | Target Isoform | Ki (nM) | Reference |

| BSM-0004 | hCA IX | 96 | [9] |

| CAI3 | CA IX | 1.25 | [10] |

| Compound 10a (coumarin-based) | hCA IX | 11 | [12] |

| Sulfamate-carbohydrate conjugate 5d | CA IX | 1-2 | [13][14] |

Signaling Pathways and Experimental Workflow

Diagram 1: Hypoxia-Inducible CA IX Signaling Pathway

Caption: Hypoxia-induced stabilization of HIF-1α leads to the transcription of the CA9 gene and subsequent expression of the CA IX protein, which promotes cancer cell survival, invasion, and stemness through pH regulation.

Diagram 2: Experimental Workflow for Evaluating a CA IX Inhibitor

Caption: A general workflow for the in vitro evaluation of a novel Carbonic Anhydrase IX inhibitor in breast cancer cell lines.

Experimental Protocols

Cell Viability Assay (Sulforhodamine B - SRB Assay)

This protocol is used to determine the effect of a CA IX inhibitor on the proliferation of breast cancer cell lines.

Materials:

-

Breast cancer cell lines (e.g., MDA-MB-231, MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

CA IX inhibitor stock solution (in DMSO)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris-base solution, 10 mM, pH 10.5

-

Microplate reader (510 nm)

-

Hypoxic chamber (1% O2)

Procedure:

-

Seed cells in 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.

-

For hypoxic conditions, place the plates in a hypoxic chamber for 24-48 hours to induce CA IX expression.

-

Prepare serial dilutions of the CA IX inhibitor in complete growth medium. The final DMSO concentration should be less than 0.5%.

-

Remove the medium from the wells and add 100 µL of the medium containing the inhibitor or vehicle control (DMSO).

-

Incubate the plates for 72 hours under normoxic or hypoxic conditions.

-

After incubation, gently add 50 µL of cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.

-

Wash the plates five times with slow-running tap water and allow them to air dry completely.

-

Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.

-

Quickly wash the plates five times with 1% acetic acid to remove unbound dye and allow to air dry.

-

Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound SRB.

-

Shake the plates for 5-10 minutes on a shaker.

-

Read the absorbance at 510 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis for CA IX Expression

This protocol is used to detect the protein levels of CA IX and other relevant proteins.

Materials:

-

Treated and untreated cell pellets

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-CA IX, anti-HIF-1α, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Lyse the cell pellets in RIPA buffer on ice for 30 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

-

Determine the protein concentration using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Use β-actin as a loading control to normalize protein expression levels.

In Vitro Invasion Assay (Boyden Chamber Assay)

This protocol assesses the effect of a CA IX inhibitor on the invasive potential of breast cancer cells.

Materials:

-

24-well plate with Boyden chamber inserts (8 µm pore size)

-

Matrigel

-

Serum-free medium

-

Complete growth medium (as a chemoattractant)

-

CA IX inhibitor

-

Cotton swabs

-

Methanol

-

Crystal Violet staining solution

Procedure:

-

Thaw Matrigel on ice and dilute it with cold serum-free medium.

-

Coat the top of the Boyden chamber inserts with the diluted Matrigel and allow it to solidify at 37°C for 1 hour.

-

Harvest breast cancer cells and resuspend them in serum-free medium containing the CA IX inhibitor or vehicle control.

-

Seed the cells (e.g., 5 x 10^4 cells/well) into the upper chamber of the inserts.

-

Add complete growth medium to the lower chamber as a chemoattractant.

-

Incubate for 24-48 hours at 37°C.

-

After incubation, remove the non-invading cells from the top of the membrane with a cotton swab.

-

Fix the invading cells on the bottom of the membrane with methanol for 10 minutes.

-

Stain the cells with Crystal Violet solution for 20 minutes.

-

Gently wash the inserts with water and allow them to air dry.

-

Count the number of invaded cells in several random fields under a microscope.

-

Quantify the results and compare the treated groups to the control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is used to quantify apoptosis induced by a CA IX inhibitor.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Binding buffer

-

Flow cytometer

Procedure:

-